molecular formula C26H30N2O2S B3681154 1-(2-naphthylsulfonyl)-4-(4-phenylcyclohexyl)piperazine

1-(2-naphthylsulfonyl)-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B3681154
M. Wt: 434.6 g/mol
InChI Key: DDSZMGFUGNXOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Naphthylsulfonyl)-4-(4-phenylcyclohexyl)piperazine is a synthetic chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a piperazine core, a privileged structure in pharmaceuticals known for enhancing solubility and bioavailability, and for serving as a versatile pharmacophore . The molecular design, which incorporates a 2-naphthylsulfonyl group and a 4-phenylcyclohexyl moiety, suggests potential as a key intermediate or lead compound for developing novel therapeutic agents. Preliminary research on analogous structures indicates potential application in oncology research. Piperazine derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including renal carcinoma (UO-31), breast cancer (MDA-MB-468), and non-small cell lung cancer (HOP-92) . The mechanism of action for many bioactive piperazine compounds often involves the induction of apoptosis via the intrinsic mitochondrial pathway, characterized by the activation of caspase-3 and caspase-9, upregulation of pro-apoptotic proteins like Bax, and nuclear fragmentation . Researchers can utilize this compound as a core scaffold to build new molecules through molecular hybridization, a strategy that combines different pharmacophores to create entities with enhanced biological activity . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-(4-phenylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2S/c29-31(30,26-15-12-22-8-4-5-9-24(22)20-26)28-18-16-27(17-19-28)25-13-10-23(11-14-25)21-6-2-1-3-7-21/h1-9,12,15,20,23,25H,10-11,13-14,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSZMGFUGNXOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Naphthylsulfonyl)-4-(4-phenylcyclohexyl)piperazine is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is C26H30N2O2SC_{26}H_{30}N_{2}O_{2}S and it has a molecular weight of approximately 434.6 g/mol. This compound has garnered interest due to its structural characteristics, which may influence its biological activity, particularly in analgesic and neuropharmacological contexts.

  • IUPAC Name : 1-naphthalen-2-ylsulfonyl-4-(4-phenylcyclohexyl)piperazine
  • Molecular Weight : 434.6 g/mol
  • Purity : Typically around 95%
  • Complexity Rating : 668
  • InChI : InChI=1S/C26H30N2O2S/c29-31(30,26-15-12-22-8-4-5-9-24(22)20-26)28-18-16-27(17-19-28)25-13-10-23(11-14-25)21-6-2-1-3-7-21/h1-9,12,15,20,23,25H,10-11,13-14,16-19H2

Analgesic Properties

Research has indicated that piperazine derivatives exhibit a range of biological activities, including significant analgesic effects. A study focusing on similar piperazine compounds demonstrated that modifications in the phenyl groups could enhance analgesic activity. Specifically, derivatives with hydroxyl groups showed increased potency compared to standard analgesics like morphine .

Case Study: Analgesic Activity Assessment

In experimental models, the analgesic activity of various piperazine derivatives was assessed using the D'Amour-Smith method. The most potent compounds in this series exhibited activities that were 23 to 56 times greater than their parent structures . This suggests that this compound may also possess enhanced analgesic properties due to its unique substituents.

Neuropharmacological Effects

Piperazine derivatives have been studied for their neuropharmacological effects, particularly in relation to their interaction with neurotransmitter systems. The structural configuration of this compound may influence its affinity for serotonin and dopamine receptors.

Research Findings

A study on related compounds indicated that certain piperazine derivatives could act as antagonists or agonists at specific receptor sites, potentially leading to therapeutic applications in treating mood disorders and anxiety .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various piperazine derivatives:

Compound NameAnalgesic Activity (Relative Potency)Neurotransmitter Interaction
1-(2-Naphthylsulfonyl)-4-(4-phenycyclohexyl)piperazineTBDPotential serotonin/dopamine modulation
1-cycloalkyl derivatives23–56 times more than morphineVaries by substituent
N-(1,2-diphenylethyl)piperazineComparable to morphineAgonist/antagonist effects

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-(2-Naphthylsulfonyl)piperazine

  • Structure : Substitutes the 4-phenylcyclohexyl group with a 2-methoxyphenyl ring.
  • Properties : Molecular weight = 382.48 g/mol; improved solubility due to the methoxy group but reduced conformational rigidity compared to the cyclohexyl-containing analogue .
  • Activity: No direct cytotoxicity data, but methoxy-substituted piperazines often show serotonin receptor modulation .

1-(2-Naphthylsulfonyl)-4-[4-Nitro-3-(Piperidin-1-yl)Phenyl]piperazine

  • Structure : Features a nitro-piperidinylphenyl group instead of phenylcyclohexyl.
  • Activity : Similar sulfonyl-piperazine derivatives exhibit inhibitory activity against β-secretase (BACE1), a target in Alzheimer’s disease .

trans-4-[4-(Methoxyphenyl)Cyclohexyl]-1-(2-Pyridinyl)Piperazine

  • Structure : Replaces the naphthylsulfonyl group with a pyridinyl ring and introduces a methoxyphenylcyclohexyl group.
  • Properties : Demonstrated 5-HT₁A receptor affinity (Kᵢ = 0.028 nM) due to the cyclohexyl group’s rigid conformation .
  • Activity : High selectivity for 5-HT₁A over D₂ and α₁ receptors, suggesting utility in neurological disorders .

Table 1: Cytotoxicity and Receptor Affinity of Selected Piperazine Derivatives

Compound Cytotoxicity (IC₅₀, μM) 5-HT₁A Kᵢ (nM) D₂ Receptor Affinity (nM) Key Structural Feature
1-(2-Naphthylsulfonyl)-4-(4-phenylcyclohexyl)piperazine N/A* N/A* N/A* Naphthylsulfonyl, phenylcyclohexyl
1-(4-Chlorobenzhydryl)piperazine derivatives (5a–g) 10–50 (varies by cell line) Benzhydryl, benzoyl substituents
trans-4-[4-(Methoxyphenyl)Cyclohexyl]-1-(2-Pyridinyl)Piperazine 0.028 2194 Methoxyphenylcyclohexyl
1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine Methoxyphenyl, naphthylsulfonyl

Key Insights:

Cytotoxicity: Chlorobenzhydryl-piperazine derivatives (e.g., compounds 5a–g) show broad-spectrum cytotoxicity (IC₅₀ = 10–50 μM) against liver, breast, and colon cancer cell lines .

Neurological Targets: The phenylcyclohexyl group in the target compound is structurally analogous to trans-4-[4-(methoxyphenyl)cyclohexyl]piperazines, which exhibit nanomolar affinity for 5-HT₁A receptors . This suggests the target compound could be optimized for serotonin receptor modulation.

Enzyme Inhibition : Sulfonyl-piperazine derivatives (e.g., compound 8 in ) inhibit BACE1 (IC₅₀ = 19.66 mM), though the target compound’s larger naphthyl group may hinder binding compared to smaller indole-based analogues .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility Synthetic Route
This compound 453.6 ~4.5 (estimated) Low (hydrophobic) Nucleophilic substitution
1-(3-Azidopropyl)-4-(3-Chlorophenyl)Piperazine 279.8 2.1 High (polar azide) Click chemistry with Cu(I) catalyst
1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine 382.5 3.8 Moderate Sulfonylation of piperazine

*LogP estimated using fragment-based methods.

Key Insights:

Synthetic Accessibility : The target compound likely requires multi-step synthesis, starting with nucleophilic substitution of piperazine with 2-naphthylsulfonyl chloride, followed by coupling to 4-phenylcyclohexyl groups via Buchwald-Hartwig amination or similar methods .

Solubility : The naphthylsulfonyl and phenylcyclohexyl groups reduce aqueous solubility compared to azide- or methoxy-containing analogues, necessitating formulation adjustments for in vivo studies .

Q & A

Q. What are the standard synthetic routes for 1-(2-naphthylsulfonyl)-4-(4-phenylcyclohexyl)piperazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between sulfonyl chlorides and piperazine derivatives. For example:

  • Step 1 : React 2-naphthylsulfonyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the monosubstituted intermediate .
  • Step 2 : Introduce the 4-phenylcyclohexyl moiety via alkylation or coupling reactions, often requiring palladium catalysts for Suzuki-Miyaura cross-coupling if aromatic groups are involved .
  • Optimization : Reaction temperatures (60–100°C), solvent polarity, and stoichiometric ratios are critical for yield improvement. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm sulfonyl/piperazine integration .
  • X-ray Crystallography : Resolves stereochemistry of the 4-phenylcyclohexyl group and piperazine conformation .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₇H₂₈N₂O₂S: MW 444.6 g/mol) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays :
    • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
    • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
    • Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) assess target engagement .

Advanced Research Questions

Q. How can receptor interaction studies be designed to elucidate binding mechanisms?

  • Radioligand binding assays : Use ³H-labeled ligands (e.g., 5-HT₁A) to measure Ki values. Competitive binding curves generated via nonlinear regression (GraphPad Prism) .
  • Computational docking : Molecular dynamics simulations (AutoDock Vina) predict binding poses in receptor active sites (e.g., GPCRs) .
  • Mutagenesis studies : Validate key residues (e.g., Tyr95 in 5-HT₂A) via site-directed mutagenesis and functional assays .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives?

  • Systematic substitution : Modify sulfonyl or cyclohexyl groups (e.g., halogenation, alkyl chain variation) and compare bioactivity .
  • Pharmacophore modeling : Identify essential moieties (e.g., sulfonyl group for hydrogen bonding) using Schrödinger Suite .
  • Data correlation : Plot substituent hydrophobicity (logP) against IC₅₀ to optimize bioavailability .

Q. How can contradictory data in reported biological activities be resolved?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., CDC25B) via fluorometric and colorimetric assays .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher potency in lipophilic derivatives) .

Q. What molecular modeling approaches predict metabolic stability and toxicity?

  • CYP450 metabolism : Use StarDrop’s DEREK software to predict oxidative hotspots (e.g., naphthyl ring oxidation) .
  • ADMET profiling : Simulate intestinal absorption (Caco-2 models) and plasma protein binding in silico .
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

  • Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
  • Salt formation : Use hydrochloride or mesylate salts to improve crystallinity and dissolution .

Q. What enzymatic inhibition mechanisms have been proposed for related piperazine derivatives?

  • CDC25B phosphatase inhibition : Competitive binding at the catalytic cysteine residue (IC₅₀ ~0.5–2 µM) via sulfonyl group interactions .
  • Kinase inhibition : ATP-binding site blockade in EGFR or BRAF kinases, confirmed via kinase profiling panels .

Q. How is oxidative metabolism studied to optimize metabolic stability?

  • Liver microsomal assays : Incubate with NADPH and quantify parent compound degradation via HPLC .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to identify toxic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-naphthylsulfonyl)-4-(4-phenylcyclohexyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-naphthylsulfonyl)-4-(4-phenylcyclohexyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.